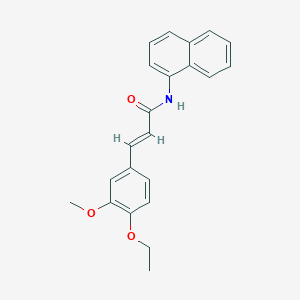

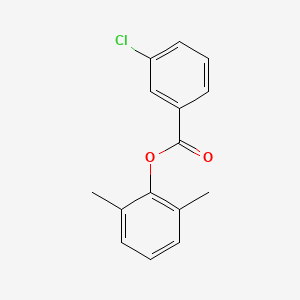

![molecular formula C18H22N4O3 B5519655 3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)

3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves condensation reactions and subsequent modifications to introduce various functional groups. For instance, the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines is achieved by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide" often features heterocyclic rings, such as pyrimidine, fused with other cyclic systems. These structures are stabilized by intra- and intermolecular interactions, including hydrogen bonding. For example, the structure of N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide acetonitrile solvate shows morpholinone and benzene rings in specific conformations, stabilized by hydrogen bonds (Pang, Yang, Yin, & Mao, 2006).

Chemical Reactions and Properties

Compounds with the morpholine and pyrimidinyl groups participate in a variety of chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions allow for the synthesis of complex heterocyclic compounds with potential biological activities. For example, thieno[2,3-d]pyrimidin-4(3H)-ones, which share some structural similarities with the target compound, can be synthesized via a catalytic four-component reaction, showcasing the chemical reactivity of the pyrimidinyl group (Shi et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Development

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased derivatives of similar compounds with anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, suggesting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis Techniques

Research into pyridine and pyrimidine ring syntheses from related compounds highlighted methods for producing 3-substituted 2(1H)-pyridones and pyrimidines, showing the versatility of related chemical frameworks in synthesizing complex heterocyclic compounds (Ratemi, Namdev, & Gibson, 1993).

Anticonvulsant Activity

The synthesis of enaminones from cyclic beta-dicarbonyl precursors, condensed with morpholine among other amines, revealed several compounds with potent anticonvulsant activity. This research underscores the therapeutic potential of compounds with similar chemical structures in treating neurological disorders (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).

Antimicrobial Activity

A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule indicated effectiveness against selected bacterial and fungal strains. This highlights the compound's role in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Propiedades

IUPAC Name |

3-(4-methylpyrimidin-2-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14-5-6-20-18(21-14)25-16-4-2-3-15(13-16)17(23)19-7-8-22-9-11-24-12-10-22/h2-6,13H,7-12H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKHTXPMLFNYAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5519614.png)

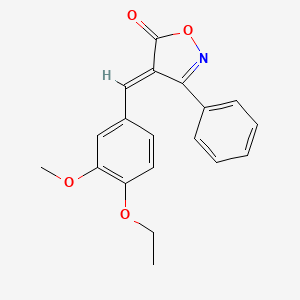

![1-[(1-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5519623.png)

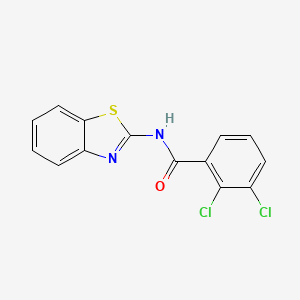

![N-{[(2-furylmethyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5519636.png)

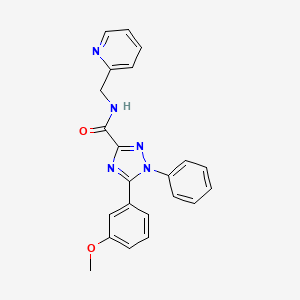

![1-(2-amino-2-oxoethyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5519637.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]benzamide](/img/structure/B5519657.png)

![4-methyl-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5519666.png)